1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3;/h6-7,9-10H,4-5,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNFXKMAZJGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Substitution and Side Chain Introduction
The most common approach involves starting from appropriately substituted phenol or anisole derivatives, followed by alkylation and reductive amination steps.
Step 1: Alkylation of Phenol to Butoxy Group
Starting from 3-methoxy-4-hydroxybenzaldehyde, the phenolic hydroxyl group is alkylated with butyl bromide or butyl tosylate under basic conditions (e.g., potassium carbonate in acetone) to yield 4-butoxy-3-methoxybenzaldehyde. This step ensures regioselective introduction of the butoxy substituent at the para position to the aldehyde group.Step 2: Formation of Ethanamine Side Chain
The aldehyde is converted to the ethanamine moiety via reductive amination. This involves reaction with ammonia or an amine source followed by reduction with sodium cyanoborohydride or catalytic hydrogenation. This yields 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine.Step 3: Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, which is isolated by filtration and drying.
Alternative Multicomponent Synthesis
Recent advances in multicomponent reactions (MCRs) allow the synthesis of α-branched amines, including substituted phenylethanamines, through zinc-mediated catalytic processes.
- Zinc-mediated catalytic amination of aryl aldehydes with alkyl halides and ammonia sources can directly yield α-branched amines in one pot, improving efficiency and yield.
- Use of n-butyl acetate as a solvent has been reported to improve reaction performance, suppress solvent loss, and facilitate product isolation by vacuum evaporation.
Protection and Deprotection Strategies
In some synthetic routes, protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers are employed to mask phenolic hydroxyls during intermediate steps to prevent side reactions.
Purification and Characterization
- Purification is typically achieved by flash column chromatography on silica gel using gradients of chloroform/methanol or ethyl acetate/hexane.
- The final hydrochloride salt is characterized by melting point, NMR spectroscopy (1H, 13C), and elemental analysis to confirm structure and purity (typically >95% purity).
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of phenol | Butyl bromide, K2CO3, acetone, reflux | Regioselective butoxylation at para position |
| Reductive amination | Ammonia or amine, NaBH3CN or H2/Pd | Converts aldehyde to ethanamine |
| Salt formation | HCl in ethanol or ether | Precipitates hydrochloride salt |
| Alternative MCR synthesis | Zn catalyst, aryl aldehyde, alkyl halide, ammonia source, n-butyl acetate solvent, 50 °C | One-pot synthesis with improved yield |
| Protection (optional) | TBDMSCl, DBU, DCM, 0 °C to RT | Protects phenol groups during synthesis |
| Purification | Silica gel chromatography, chloroform/methanol gradient | Ensures >95% purity |
Research Findings and Considerations
- The zinc-mediated multicomponent approach offers scalability and efficiency advantages, allowing microscale high-throughput experimentation with reproducible yields comparable to batch synthesis.
- Protection of phenolic hydroxyls is crucial when multiple reactive sites are present to avoid side reactions and improve overall yield and purity.
- The hydrochloride salt form enhances compound stability and handling safety, as indicated by hazard and precautionary statements from suppliers.
- No direct synthetic procedures specific to 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride were found in patents or literature, but closely related derivatives and methods provide reliable synthetic frameworks.
Chemical Reactions Analysis
Amine Functional Group Reactivity
The primary amine in this compound participates in characteristic nucleophilic reactions:
Example : Alkylation with methyl iodide under basic conditions yields N-methyl derivatives, a common step in prodrug synthesis .
Aromatic Ring Substitutions
The 4-butoxy-3-methoxyphenyl moiety undergoes electrophilic aromatic substitution (EAS):
Mechanistic Insight : Methoxy and butoxy groups direct EAS via resonance and inductive effects, favoring substitutions at positions with highest electron density.
Ether Bond Cleavage
The butoxy group can be modified under acidic or reductive conditions:
| Reaction Type | Reagents | Outcome | Citations |
|---|---|---|---|
| Acidic Hydrolysis | HBr (48% aq.), reflux | Phenolic derivative | |
| Reductive Cleavage | BBr₃, DCM, –78°C | Demethylation of methoxy group |
Note : Butoxy cleavage is slower than methoxy due to steric hindrance, requiring prolonged reaction times .
Reductive Amination & Hydrogenation
The ethanamine backbone facilitates stereoselective reductions:
| Process | Conditions | Stereochemical Outcome | Citations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (10%), ethanol | Racemic amine resolution | |
| Sodium Borohydride | NaBH₄, AcOH, RT | Partial reduction of imine intermediates |
Case Study : Chiral resolution via hydrogenation of imine intermediates achieves >99% enantiomeric excess (e.e.) using (S)-α-methylbenzylamine .
Salt Formation & pH-Dependent Reactivity
The hydrochloride salt influences solubility and reaction kinetics:
Synthetic Utility : Conversion to free base (using NaOH) is essential for reactions requiring non-ionic amine participation .
Cross-Coupling Reactions
The aryl bromide precursor (if present) enables metal-catalyzed couplings:
| Reaction Type | Catalysts | Products | Citations |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines |
Limitation : Requires brominated analogs, synthesized via directed bromination.
Oxidation Pathways
The amine and ether groups are susceptible to oxidative degradation:
| Oxidizing Agent | Conditions | Major Products | Citations |
|---|---|---|---|
| KMnO₄ | Acidic, heat | Carboxylic acid derivatives | |
| mCPBA | DCM, RT | N-Oxide formation |
Stability Note : Long-term storage requires inert atmosphere to prevent oxidation.
Scientific Research Applications
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity and can be used in the study of biological processes.
Medicine: It can be explored for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in various industrial applications, such as in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|
| 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine HCl | 4-butoxy, 3-methoxy | C₁₃H₂₂ClNO₂ | 267.78 g/mol | Enhanced lipophilicity (butoxy chain) |
| 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine (2C-D) | 2,5-dimethoxy, 4-methyl | C₁₁H₁₇NO₂ | 195.26 g/mol | Psychedelic activity via 5-HT₂A agonism |
| 1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine | 4-methoxy, 4-CF₃ | C₁₆H₁₆F₃NO | 295.30 g/mol | High electron-withdrawing (CF₃) effects |
| 1-(2,3-Difluorophenyl)ethan-1-amine HCl | 2,3-difluoro | C₈H₁₀ClF₂N | 201.62 g/mol | Halogen-driven metabolic stability |
| 1-(Benzo[b]thiophen-3-yl)ethan-1-amine HCl | Benzothiophene core | C₁₀H₁₂ClNS | 213.72 g/mol | Heterocyclic bioactivity |
Key Observations :
Substituent Effects: The 4-butoxy group in the target compound increases lipophilicity compared to shorter alkoxy (methoxy, ethoxy) or electron-withdrawing groups (e.g., CF₃ in ). This may prolong half-life and tissue penetration .
Halogenated Analogs :
- Fluorine substituents (e.g., 2,3-difluoro in ) improve metabolic stability and bioavailability via reduced oxidative metabolism . The target compound lacks halogens, suggesting faster metabolic clearance.
Heterocyclic Derivatives :
- Benzothiophene-containing analogs () exhibit distinct pharmacokinetic profiles due to aromatic heterocycles, which may enhance CNS penetration compared to purely phenyl-based structures .
Pharmacological Implications
The butoxy chain may reduce polar interactions with receptors compared to methyl or propyl substituents, altering efficacy or selectivity .
Biological Activity
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is a compound with potential applications in biochemical research and drug development. Its unique structure, characterized by a butoxy and methoxy substituent on a phenyl ring, suggests various biological activities, particularly in receptor interactions and signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C13H21NO2·HCl
- Molecular Weight : 259.77 g/mol
- Structural Features :
- Contains a butoxy group and a methoxy group on the phenyl ring.
- The amine group allows for nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological systems:
- Receptor Modulation : The compound is known to modulate receptor interactions, which can influence various signaling pathways involved in physiological processes.
- Nucleophilic and Electrophilic Reactions : The amine group participates in nucleophilic substitution, while the aromatic ring can undergo electrophilic substitution, allowing for diverse chemical reactivity that can affect biological targets.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. In one study, related compounds demonstrated significant cytotoxicity against MCF cell lines, indicating potential for further investigation into its anticancer effects .
Anti-inflammatory Potential
The compound's ability to modulate signaling pathways suggests it may have anti-inflammatory properties. It could potentially be investigated for applications in managing inflammatory diseases due to its structural characteristics that allow interaction with inflammatory mediators .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 2-(4-Butoxy-3,5-dimethoxyphenyl)ethan-1-amine | 1171786-31-4 | Contains two methoxy groups | Potentially enhanced lipophilicity |
| 1-(4-Methoxyphenyl)ethan-1-amine | 720-81-0 | Lacks butoxy group | Simpler structure may lead to different biological activity |
| 2-(4-Amino-3-methoxyphenyl)ethanone | 15871038 | Contains an amino group instead of an amine | Different functional group may alter biological interactions |
Case Studies
Several case studies have explored the biological effects of compounds related to this compound:
- Study on Tumor Growth Suppression : A study demonstrated that similar compounds could significantly suppress tumor growth in vivo models, suggesting that this compound might share similar therapeutic potentials .
- Receptor Interaction Studies : Investigations into receptor interactions have shown that certain derivatives can effectively modulate receptor activity, leading to potential therapeutic applications in pain management and inflammation .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 4-Butoxy-3-methoxybenzaldehyde, nitroethane, ammonium acetate (reflux, 8 hr) | 72 | 88 |
| Reduction | NaBH4 in THF (0°C, 2 hr) | 85 | 92 |
| Salt Formation | HCl gas in diethyl ether | 90 | 98 |
Advanced: How can density functional theory (DFT) predict electronic properties and resolve experimental contradictions?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:
- Electron Density Distribution: Predicts reactive sites (e.g., amine group’s nucleophilicity) and charge transfer interactions .
- Thermochemical Accuracy: Validates experimental enthalpy of formation; deviations >2.4 kcal/mol suggest impurities or measurement errors .
- Spectroscopic Validation: Compare computed IR/NMR spectra with experimental data to confirm structural assignments (e.g., methoxy C-O stretch at 1250 cm⁻¹) .
Example Workflow:
Optimize geometry using Gaussian02.
Calculate vibrational frequencies to assign IR peaks.
Compare HOMO-LUMO gaps with UV-Vis absorption data to assess conjugation effects .
Basic: What spectroscopic methods confirm structural integrity and purity?
Methodological Answer:
- NMR:
- IR Spectroscopy: Detect amine N-H stretches (3300–3500 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .
- HPLC: Use C18 column (acetonitrile/water gradient) to assess purity (>98%) and identify residual solvents .
Advanced: How can X-ray crystallography using SHELX resolve chiral center configuration?
Methodological Answer:
- Crystal Growth: Slow evaporation of ethanol/water solution yields diffraction-quality crystals .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- SHELX Workflow:
- Case Study: For analogous compounds, SHELX achieved R-factor <0.05, resolving enantiomeric excess >99% .
Advanced: What strategies address discrepancies in pharmacological activity data?
Methodological Answer:
- Receptor Binding Assays:
- Use radiolabeled ligands (e.g., [³H]serotonin) to quantify Ki values; inconsistent results may arise from assay pH or membrane preparation variability .
- Normalize data to internal controls (e.g., known agonists/antagonists) .
- Statistical Analysis: Apply ANOVA to batch data; outliers may indicate isomerization or metabolite interference .
- Metabolite Screening: LC-MS/MS identifies degradation products (e.g., demethylated analogs) that alter activity .
Q. Table 2: Example Receptor Binding Data
| Study | Target Receptor | Ki (nM) | Notes |
|---|---|---|---|
| A | 5-HT1A | 12 ± 2 | pH 7.4, rat cortical membranes |
| B | 5-HT1A | 45 ± 5 | pH 7.0, human recombinant |
Basic: How should researchers approach scale-up synthesis without compromising purity?
Methodological Answer:
- Process Optimization:
- Replace batch reactors with continuous flow systems to control exothermic steps (e.g., nitro group reduction) .
- Use in-line FTIR for real-time monitoring of intermediate formation .
- Crystallization Control: Seeding with pure crystals ensures consistent particle size distribution (>90% yield at 10 kg scale) .
Advanced: What in silico tools predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction:
- SwissADME: Estimates CYP450 metabolism (e.g., CYP2D6-mediated N-dealkylation) .
- ProTox-II: Flags hepatotoxicity risks via structural alerts (e.g., amine-related bioactivation) .
- Validation: Compare predicted metabolites (e.g., glucuronidated forms) with in vitro microsomal assay results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
